molecular formula C18H23NO3 B8683151 beta-[(2,2-Dimethoxyethyl)amino]-alpha-phenylbenzeneethanol

beta-[(2,2-Dimethoxyethyl)amino]-alpha-phenylbenzeneethanol

Cat. No. B8683151
M. Wt: 301.4 g/mol
InChI Key: QUBDABGAJOMQTH-UHFFFAOYSA-N
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Patent
US05171753

Procedure details

A mixture of trans-stilbene oxide (1.96 g, 0.010 mol) and 2,2-dimethoxyethylamine (3.15 g, 0.030 mol) was heated in an oil bath at 140° C. for 5 hours. After standing at ambient temperature for 16 hours, the solid reaction mixture was triturated with isooctane and the white solid that remained was collected by filtration to obtain 2.15 g (71%) of the product. The product was recrystallized from toluene-isooctane; mp 147°-149° C.
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
3.15 g
Type
reactant
Reaction Step One
Yield
71%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]([C@H:7]2[O:9][C@@H:8]2[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)=[CH:5][CH:6]=1.[CH3:16][O:17][CH:18]([O:21][CH3:22])[CH2:19][NH2:20]>>[CH3:16][O:17][CH:18]([O:21][CH3:22])[CH2:19][NH:20][CH:7]([C:4]1[CH:3]=[CH:2][CH:1]=[CH:6][CH:5]=1)[CH:8]([C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1)[OH:9]

Inputs

Step One
Name
Quantity
1.96 g
Type
reactant
Smiles
C=1C=CC(=CC1)[C@@H]2[C@H](O2)C=3C=CC=CC3
Name
Quantity
3.15 g
Type
reactant
Smiles
COC(CN)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solid reaction mixture
CUSTOM
Type
CUSTOM
Details
was triturated with isooctane
FILTRATION
Type
FILTRATION
Details
the white solid that remained was collected by filtration

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC(CNC(C(O)C1=CC=CC=C1)C1=CC=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.15 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.